Cas no 76279-30-6 ((1S)-1-(2-methylphenyl)ethan-1-amine)

(1S)-1-(2-methylphenyl)ethan-1-amine structure
76279-30-6 structure
Product Name:(1S)-1-(2-methylphenyl)ethan-1-amine
N.o CAS:76279-30-6
MF:C9H13N
MW:135.206222295761
MDL:MFCD11101268
CID:562307
PubChem ID:197800
Update Time:2024-10-27

(1S)-1-(2-methylphenyl)ethan-1-amine Propriedades químicas e físicas

Nomes e Identificadores

    • (S)-1-(o-Tolyl)ethanamine
    • (S)-o-Methyl-a-phenylethylamine
    • Benzenemethanamine, a,2-dimethyl-, (aS)-
    • (-)-(S)-1-(2-methylphenyl)ethylamine
    • (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile
    • (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile
    • (S)-1-(2-chloroacetyl)-pyrrolidine-2-carbonitrile
    • (S)-1-(2'-methylphenyl)ethylamine
    • (S)-1-Acetoxy-1-[2]furyl-aethan
    • (S)-1-acetoxy-1-[2]furyl-ethane
    • 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
    • KSC201Q9R
    • Pub
    • S(-)-1-(2-furyl)ethanol
    • SureCN605418
    • ZCDYTNZJBGSKFI-QMMMGPOBSA-N
    • CS-0000280
    • BS-41781
    • (S)-1-o-tolylethanamine
    • DTXSID101295314
    • MFCD06761817
    • Benzenemethanamine, ,2-dimethyl-, (S)-
    • EN300-52925
    • (1S)-1-(2-methylphenyl)ethan-1-amine
    • (S)-1-o-tolyl-ethylamine
    • AKOS015840050
    • BDA27930
    • (alphaS)-alpha,2-Dimethylbenzenemethanamine
    • (S)-1-(2-Methylphenyl)ethanamine
    • Benzenemethanamine,a,2-dimethyl-,(aS)-
    • (1S)-1-(2-methylphenyl)ethanamine
    • (S)-1-(o-tolyl)Ethan-1-amine
    • SCHEMBL3867592
    • 76279-30-6
    • LS-187798
    • DB-189680
    • (S)-1-(2-methylphenyl)ethan-1-amine
    • (2S.5r)-5-cytosine-1-yl-[1,3]-oxathiolane-2-carboxylic acid menthyl ester (cme)
    • DB-210872
    • (I+/-S)-I+/-,2-Dimethylbenzenemethanamine
    • MDL: MFCD11101268
    • Inchi: 1S/C9H13N/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m0/s1
    • Chave InChI: ZCDYTNZJBGSKFI-QMMMGPOBSA-N
    • SMILES: N[C@@H](C)C1C=CC=CC=1C

Propriedades Computadas

  • Massa Exacta: 135.105
  • Massa monoisotópica: 135.105
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 101
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 26A^2
  • XLogP3: 1.5

Propriedades Experimentais

  • PSA: 26.02000
  • LogP: 2.71500

(1S)-1-(2-methylphenyl)ethan-1-amine Informações de segurança

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